4-chloro-N,N-dimethylbutanamide
Overview
Description
4-chloro-N,N-dimethylbutanamide, also known as N,N-DIMETHYL-4-CHLOROBUTANAMIDE, is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 g/mol . The compound is a colorless to yellow liquid .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 221.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 143.3±3.0 cm3 .
Scientific Research Applications
Synthesis and Reactivity : 4-chloro-N,N-dimethylbutanamide is used in the synthesis of N-substituted 2,4-dichloro-3,3-dimethylbutanamides, which can further be converted to 3-chloropyrrolidin-2-ones under alkaline conditions. This compound serves as an intermediate in various synthetic pathways (Shinkevich et al., 2008).
One-Pot Synthesis Applications : A study demonstrates the use of 4-chloro-2,2-dimethylbutanal, a related compound, in a one-pot synthesis process to produce 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles in an environmentally benign way. This underscores its role in efficient and sustainable chemical synthesis (D’hooghe et al., 2009).
Intermediates in Chemical Synthesis : The compound is used as an intermediate in the synthesis of other chemicals, such as 2,3-dihydroxy-2,3-dimethylbutanoic acid. Its versatility in chemical reactions is highlighted by its involvement in various stages of the synthetic process (Powell et al., 1978).
Bacterial Biofilm Inhibition and Hemolytic Activity : this compound derivatives are investigated for their ability to inhibit bacterial biofilm formation against Staphylococcus aureus and Escherichia coli. This application highlights its potential in medical and pharmaceutical research (Abbasi et al., 2020).
Electrochemical Applications : Studies explore the electrochemical reduction of compounds like 1-chloro-4-iodobutane, which is related to this compound, indicating potential applications in electrochemical processes and materials science (Pritts & Peters, 1995).
Photodecomposition Studies : Research into the photodecomposition of related compounds like N’-(4-chloro-o-tolyl)-N,N-dimethylformamidine provides insights into the behavior of this compound under light exposure, which is significant for environmental and degradation studies (Knowles & Sengupta, 1969).
Properties
IUPAC Name |
4-chloro-N,N-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXMHXMWHEEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177369 | |
Record name | 4-Chloro-N,N-dimethylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22813-58-7 | |
Record name | 4-Chloro-N,N-dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22813-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N,N-dimethylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N,N-dimethylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N,N-dimethylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-N,N-dimethylbutanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83T665YQ5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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